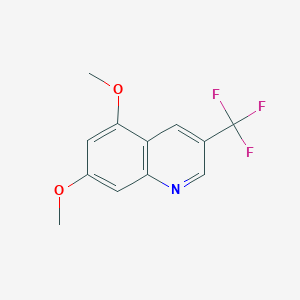

5,7-Dimethoxy-3-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

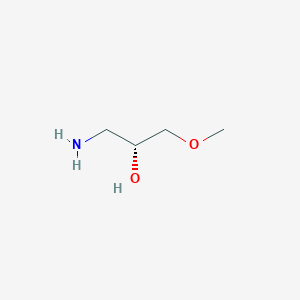

5,7-Dimethoxy-3-(trifluoromethyl)quinoline is a chemical compound with the linear formula C16H12F3NO2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of fluorinated quinolines, like this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H12F3NO2S . The molecular weight of this compound is 339.339 .Wissenschaftliche Forschungsanwendungen

Chemical Interaction and Synthesis

- Chemical Interactions in Synthesis : 5,7-Dimethoxy-3-(trifluoromethyl)quinoline exhibits interesting chemical properties in synthesis. The introduction of a methoxy group at the peri-(5-)position affects deprotonation in bromo(trifluoromethyl)quinoline, demonstrating the significance of steric pressure in chemical reactions (Schlosser et al., 2006).

Fluorescent Properties for Biomolecule Linking

- Fluorescent Molecules for Biomolecule Linking : This compound has been utilized in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. The fluorescent properties of these molecules show pH-independent characteristics and large Stokes shifts, though with a relatively low quantum yield (Stadlbauer et al., 2009).

Synthesis of Novel Compounds

- Novel Compound Synthesis : In the field of organic chemistry, this compound has been a key component in synthesizing various novel compounds. For instance, it has been used in the synthesis of novel quinoline and related azaheterocycle libraries, highlighting its versatility in creating diverse chemical structures (Yang et al., 2013).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain synthesized compounds showed notable H2O2 radical scavenger properties, comparable to standard ascorbic acid, as well as effective antifungal and antibacterial activities (Bhosale et al., 2013).

Photocyclization and Molecular Synthesis

- Applications in Photocyclization : The compound plays a role in photocyclization processes, leading to the creation of dimethoxy[1]benzothieno[2,3-c]quinolines, which are essential in specific chemical synthesis pathways (Stuart et al., 1987).

Applications in Nuclear Medicine

- Nuclear Medicine Applications : An interesting application is found in nuclear medicine, where derivatives of this compound have been synthesized for potential use in positron emission tomography (PET) imaging studies. These studies highlight the compound's relevance in developing imaging agents for medical diagnostics (Sachin et al., 2011).

Eigenschaften

IUPAC Name |

5,7-dimethoxy-3-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVDSTGUXPUOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2665152.png)

![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)